2-Bromo-6-(piperidin-3-yl)pyridine
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Overview
Description
2-Bromo-6-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 2-position and a piperidin-3-yl group at the 6-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidin-3-yl)pyridine typically involves the bromination of 6-(piperidin-3-yl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.
Oxidation and Reduction Reactions: The piperidin-3-yl group can be oxidized or reduced under appropriate conditions to modify the compound’s properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.
Oxidation Products: Oxidized derivatives of the piperidin-3-yl group.
Reduction Products: Reduced derivatives of the piperidin-3-yl group.
Scientific Research Applications
2-Bromo-6-(piperidin-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is utilized in the study of biological mechanisms and interactions due to its structural features.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidin-3-yl group can enhance the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a piperidin-3-yl group.
2-Bromo-6-chloropyridine: Contains a chlorine atom at the 6-position instead of a piperidin-3-yl group.
Uniqueness
2-Bromo-6-(piperidin-3-yl)pyridine is unique due to the presence of the piperidin-3-yl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bromopyridine derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-bromo-6-piperidin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1,4-5,8,12H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJYEKJIUXRSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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